Acetyl fluoride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

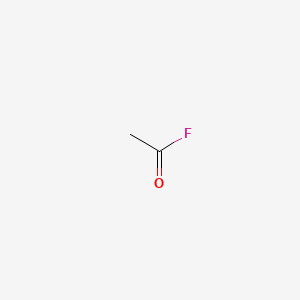

Structure

3D Structure

属性

IUPAC Name |

acetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c1-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMRTZQCZRJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060326 | |

| Record name | Acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-99-3 | |

| Record name | Acetyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acetyl Fluoride: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl fluoride (CH₃COF), an acyl fluoride, is a highly reactive and versatile reagent in organic synthesis. Its utility lies primarily in its ability to act as an efficient acetylating agent, introducing the acetyl group (CH₃CO) into a wide range of molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in key synthetic transformations, and its applications in the pharmaceutical industry.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₂H₃FO | [1] |

| Molecular Weight | 62.043 g/mol | [1] |

| Boiling Point | 21 °C (70 °F; 294 K) | [1] |

| Melting Point | -84 °C (-119 °F; 189 K) | [1] |

| Density | 1.032 g/cm³ | [1] |

| CAS Number | 557-99-3 | [1] |

Synthesis of this compound

This compound can be synthesized through the reaction of hydrogen fluoride with acetic anhydride, yielding acetic acid as a byproduct.[1]

Reaction: HF + (CH₃CO)₂O → CH₃CO₂H + CH₃COF

Reactivity and Synthetic Applications

This compound's reactivity stems from the electrophilic nature of the carbonyl carbon, which is further enhanced by the electron-withdrawing fluorine atom. This makes it an excellent reagent for nucleophilic acyl substitution reactions.

Acetylation of Alcohols and Amines

This compound readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are fundamental in organic synthesis for the introduction of protecting groups or for the synthesis of target molecules with specific functionalities.

General Reaction Mechanisms:

The acetylation of alcohols and amines with this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen (of the alcohol) or nitrogen (of the amine) attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a fluoride ion to yield the acetylated product.

Experimental Protocols

General Safety Precautions: this compound is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 1: Acetylation of a Primary Alcohol (e.g., Benzyl Alcohol)

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve benzyl alcohol (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Base: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) to the solution to neutralize the hydrogen fluoride byproduct that will be generated.

-

Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add this compound (1.2 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting benzyl acetate by column chromatography on silica gel.

Protocol 2: Acetylation of a Primary Amine (e.g., Aniline)

-

Reaction Setup: In a dry, inert atmosphere, dissolve aniline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane.

-

Addition of Base: Add a non-nucleophilic base like pyridine or triethylamine (1.1 eq).

-

Addition of this compound: Cool the mixture to 0 °C and slowly add this compound (1.2 eq).

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Workup: Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess aniline and base, followed by a wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purification: Recrystallize the crude acetanilide from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Role in Drug Development and Pharmaceutical Synthesis

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties.[2] Fluorine can improve metabolic stability, binding affinity, and bioavailability. While this compound itself does not directly contribute a fluorine atom to the final drug scaffold in most cases, its utility as a highly efficient acetylating agent is crucial in the multi-step synthesis of complex pharmaceutical compounds.

Acetylation is a key transformation in the synthesis of many active pharmaceutical ingredients (APIs). For instance, it is used to protect amine or alcohol functionalities during subsequent reaction steps or to synthesize the final API itself, such as in the case of N-acetylated compounds. The high reactivity of this compound can be advantageous in achieving high yields and conversions where less reactive acetylating agents may fail.

Case Study: Synthesis of Fluorinated Nucleoside Analogs

Fluorinated nucleosides are an important class of antiviral and anticancer agents.[3] The synthesis of these complex molecules often involves multiple steps where selective protection and deprotection of hydroxyl groups are necessary. While acetic anhydride is commonly used for acetylation in these syntheses, the higher reactivity of this compound could potentially offer advantages in terms of reaction times and yields, especially with sterically hindered alcohols. For example, in the synthesis of 4'-fluoro-nucleosides, acetylation of a protected uridine derivative is a key step.[4] The use of a highly reactive acetylating agent is crucial for the efficient conversion to the acetylated intermediate, which is then carried forward to the final product.

Conclusion

This compound is a potent and valuable reagent for acetylation in organic synthesis. Its high reactivity makes it particularly useful for the acetylation of a wide range of substrates, including those that are less reactive towards other acetylating agents. While its handling requires care due to its corrosivity and reactivity with water, its efficiency in introducing the acetyl group makes it an important tool in the synthesis of complex molecules, including those of pharmaceutical interest. For researchers and professionals in drug development, a thorough understanding of the properties and appropriate handling of this compound can enable its effective and safe application in the synthesis of novel therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

An In-depth Technical Guide on the Reaction Mechanism of Acetyl Fluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl fluoride, as the lightest acyl fluoride, holds a unique position in organic synthesis, balancing stability with sufficient reactivity for nucleophilic acyl substitution.[1] Unlike its more reactive acyl halide counterparts (chlorides, bromides), its enhanced stability towards moisture and common laboratory conditions makes it a valuable reagent, particularly in complex molecule synthesis where chemoselectivity is paramount.[2][3] This guide provides a comprehensive examination of the reaction mechanisms of this compound with various nucleophiles. It delves into the core principles of nucleophilic acyl substitution, the nature of the tetrahedral intermediate, kinetic data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution reaction. This is generally a two-step process known as the addition-elimination mechanism.[4][5]

-

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[6][7] This step is typically the rate-determining step.

-

Elimination of the Leaving Group: The tetrahedral intermediate is generally unstable and collapses.[5][6] The C=O double bond is reformed by the expulsion of the fluoride ion, which is the leaving group.

The overall reactivity of acyl halides in these reactions is often ranked I > Br > Cl > F.[4] While fluoride is the poorest leaving group among the halogens due to its basicity and the strength of the C-F bond, the reaction is still highly favorable with a wide range of nucleophiles.[8]

Reaction with Neutral Nucleophiles: Solvolysis

The reaction of this compound with neutral nucleophiles, such as water or alcohols (solvolysis), can proceed through different mechanisms depending on the conditions.

In neutral aqueous media, the hydrolysis of this compound proceeds, but at a slower rate compared to acetyl chloride. The low kF/kCl ratio for solvolysis (e.g., 2.1 x 10⁻² in water) suggests significant C-X bond breaking in the transition state, at least for the more reactive acetyl chloride.[9]

The solvolysis of this compound is subject to Brønsted-acid catalysis.[10] Unlike many other acyl derivatives whose acid-catalyzed rates depend on the Hammett acidity function (h₀), the rate for this compound is directly proportional to the stoichiometric acid concentration ([H₃O⁺]).[10] This suggests a mechanism where a protonated intermediate is attacked by a water molecule.

The proposed mechanism involves:

-

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of the solvent (e.g., water) acts as the nucleophile and attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water moiety to a base (another water molecule).

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling hydrogen fluoride (HF).

Quantitative Data: Solvolysis Rate Constants

Kinetic studies provide valuable quantitative insights into reaction mechanisms. The following table summarizes second-order catalytic constants (kₐ) for the acid-catalyzed solvolysis and first-order rate constants (kₛ) for the spontaneous solvolysis of various acyl fluorides in a 60:40 (v/v) dioxane-water mixture at 25°C.[10]

| Compound | Spontaneous Rate (kₛ) (min⁻¹) | Acid-Catalyzed Rate (kₐ) (l·mol⁻¹·min⁻¹) |

| This compound | 2.65 x 10⁻³ | 1.4 x 10⁻² |

| Butyryl Fluoride | 1.02 x 10⁻³ | 7.4 x 10⁻³ |

| Benzoyl Fluoride | 2.02 x 10⁻⁴ | 1.0 x 10⁻⁴ |

| Data sourced from D. P. N. Satchell, 1963.[10] |

The data indicate that this compound undergoes both spontaneous and acid-catalyzed solvolysis at a faster rate than its butyryl and benzoyl analogues under these conditions.

Experimental Protocols

Precise and reproducible experimental design is critical for studying reaction mechanisms. Below are representative protocols for conducting and analyzing reactions of this compound.

This protocol provides a general framework for reacting this compound with a nucleophile under controlled, anhydrous conditions.

Safety: this compound and its byproducts (e.g., HF) are toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[1]

-

Reaction Setup:

-

A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., Nitrogen or Argon).

-

The nucleophile (e.g., an alcohol or amine, 1.0 equivalent) is dissolved in an anhydrous solvent (e.g., DCM, THF, or acetonitrile).

-

The solution is cooled to a specific temperature (e.g., 0 °C) using an ice bath to control the initial reaction rate.

-

-

Reaction Execution:

-

This compound (typically 1.0 - 1.2 equivalents) is added slowly (dropwise) to the stirred solution of the nucleophile.

-

The reaction is allowed to stir at the cooled temperature for a set period (e.g., 30 minutes) before being allowed to warm to room temperature.

-

-

Monitoring and Work-up:

-

Reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy).

-

Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of NaHCO₃) to neutralize any acidic byproducts.

-

The product is extracted into an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel or distillation.

-

The following method was used to determine the solvolysis rates reported in the data table.[10]

-

Sample Preparation: A known concentration of this compound is added to a temperature-controlled solvent mixture (e.g., 60:40 dioxane-water at 25°C) containing any catalysts (e.g., perchloric acid).

-

Reaction Quenching: At timed intervals, aliquots of the reaction mixture are withdrawn and added to a solution designed to stop the reaction. For solvolysis, this "quenching" solution contains enough sodium hydroxide to nearly neutralize the acid content, effectively halting further reaction.[10]

-

Fluoride Ion Titration: The concentration of the fluoride ion (F⁻) produced by the solvolysis is then determined for each quenched aliquot using an appropriate titration method.

-

Rate Calculation: The rate of loss of the acyl fluoride is calculated from the rate of formation of the fluoride ion. The data are then fitted to a first-order rate equation to determine the observed rate constant (k_obs).

Conclusion

The reaction of this compound with nucleophiles proceeds predominantly through a nucleophilic acyl substitution mechanism involving a key tetrahedral intermediate. While less reactive than other acyl halides, its stability offers advantages in controlled synthetic applications. The reaction rate and specific mechanistic pathway (uncatalyzed, acid-catalyzed, or base-promoted) are highly dependent on the nature of the nucleophile and the reaction conditions. The quantitative data and experimental protocols provided herein serve as a foundational guide for researchers leveraging this compound as a versatile acetylating agent in pharmaceutical and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Acyl Substitution [sites.science.oregonstate.edu]

- 6. Tetrahedral carbonyl addition compound - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scite.ai [scite.ai]

- 10. 87. Acylation. Part VIII. The mechanism of the acid-catalysed solvolysis of acyl derivatives: the fluorides as a special case? - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Acetyl Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for acetyl fluoride (CH₃COF). The information is presented to support compound identification, structural elucidation, and quality control in research and development settings. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound (CH₃COF)

| Parameter | Value | Multiplicity |

| Chemical Shift (δ) | ~2.1 ppm | Doublet |

| Coupling Constant (²JHF) | 6.5 Hz | - |

Note: The chemical shift is an approximate value typical for acetyl groups and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for this compound (CH₃COF)

| Carbon Atom | Chemical Shift (δ) | Multiplicity | Coupling Constant |

| CH₃ | ~32.1 ppm | Quartet | ²JCF ≈ 3.9 Hz |

| C=O | ~161.0 ppm | Doublet | ¹JCF ≈ 355 Hz |

Note: Chemical shifts and coupling constants are predicted values and can vary. The large one-bond carbon-fluorine coupling constant is a characteristic feature.

Table 3: ¹⁹F NMR Data for this compound (CH₃COF)

| Parameter | Value | Multiplicity | Reference |

| Chemical Shift (δ) | +45.3 ppm | Quartet | CFCl₃ (0 ppm) |

| Coupling Constant (²JFH) | 6.5 Hz | - | - |

Citation: The ¹⁹F NMR data, including the chemical shift and coupling constant, are well-documented in the literature.

Infrared (IR) Spectroscopy

The vibrational spectrum of this compound is characterized by several distinct absorption bands. The most prominent of these is the very strong carbonyl (C=O) stretch at a high wavenumber, a feature typical of acyl fluorides.

Table 4: Vibrational Assignments for this compound (Gas Phase)

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3034 | Medium | ν(CH) | Asymmetric CH₃ Stretch |

| 2943 | Medium | ν(CH) | Symmetric CH₃ Stretch |

| 1869 | Very Strong | ν(C=O) | Carbonyl Stretch |

| 1441 | Very Strong | δ(CH₃) | Asymmetric CH₃ Bend |

| 1373 | Strong | δ(CH₃) | Symmetric CH₃ Bend |

| 1185 | Very Strong | ν(C-C) | Carbon-Carbon Stretch |

| 1002 | Medium | ρ(CH₃) | CH₃ Rock |

| 853 | Strong | ν(C-F) | Carbon-Fluorine Stretch |

| 598 | Strong | δ(CCO) | CCO Bend |

Citation: These assignments are based on the detailed vibrational analysis performed by J. A. Ramsey and J. A. Ladd in 1968.

Experimental Protocols

The following sections describe generalized protocols for acquiring NMR and IR spectra of this compound. Due to its low boiling point (20-21°C), handling and sample preparation require special consideration.

NMR Spectroscopy Protocol

2.1.1 Sample Preparation

-

Handling: this compound is a gas at room temperature and is corrosive. All handling should be performed in a well-ventilated fume hood. The compound can be condensed at low temperatures (e.g., using a dry ice/acetone bath) for transfer.

-

Solvent: Use an appropriate deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

Procedure: A known amount of the condensed this compound can be distilled directly into a pre-weighed, cold NMR tube containing the deuterated solvent. Alternatively, a solution can be prepared in a cold flask and transferred to the NMR tube. The tube must be sealed properly to prevent evaporation.

-

Concentration: Aim for a concentration of 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR for optimal signal-to-noise.

2.1.2 Data Acquisition (¹⁹F NMR Example)

-

Spectrometer: A standard NMR spectrometer (e.g., 400 MHz) equipped with a fluorine-capable probe.

-

Pulse Program: A standard single-pulse experiment is typically sufficient. For quantitative measurements, an inverse-gated proton decoupling pulse program (e.g., zgfhig on Bruker systems) should be used to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width (SW): A range of at least 200 ppm is recommended to ensure all fluorine signals are captured.

-

Transmitter Frequency Offset (O1P): Centered on the expected chemical shift of the acyl fluoride (~+45 ppm).

-

Number of Scans (NS): 16 to 64 scans are generally adequate, depending on the sample concentration.

-

Relaxation Delay (D1): For quantitative analysis, a delay of at least 5 times the longest T₁ relaxation time of the fluorine nucleus is crucial. A starting value of 2-5 seconds is common.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

IR Spectroscopy Protocol (Gas Phase)

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is required.

-

Sample Preparation:

-

Evacuate the gas cell to remove air and moisture.

-

Introduce a small amount of this compound gas into the cell. The pressure can be monitored with a manometer to ensure an appropriate sample concentration for analysis.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, evacuated gas cell.

-

Collect the sample spectrum with this compound in the cell.

-

The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

-

Visualizations

The following diagrams illustrate the flow of information in spectroscopic experiments and the relationship between the acquired data and the molecular structure of this compound.

A Comprehensive Technical Guide to the Physical Properties of Acetyl Fluoride, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl fluoride (CH₃COF), a key reagent in organic synthesis, particularly in the introduction of the acetyl group, possesses distinct physical properties that govern its handling, reactivity, and application in various chemical processes. This technical guide provides an in-depth examination of the physical characteristics of this compound, with a primary focus on its boiling point. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development, including pharmaceutical drug development. This document outlines the key physical constants of this compound, details experimental protocols for the determination of its boiling point, and explores the underlying intermolecular forces that dictate its volatility.

Core Physical Properties of this compound

The fundamental physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.

| Physical Property | Value |

| Boiling Point | 20-21 °C |

| Melting Point | -84 °C |

| Density | 1.032 g/cm³ |

| Molar Mass | 62.043 g/mol |

| Molecular Formula | C₂H₃FO |

Experimental Determination of Boiling Point

The low boiling point of this compound necessitates specific experimental techniques for its accurate determination. Due to its volatile and corrosive nature, handling requires a well-ventilated area and appropriate personal protective equipment. The following protocols describe two common and effective methods for determining the boiling point of a volatile liquid like this compound.

Method 1: Simple Distillation

Simple distillation is a robust method for purifying and determining the boiling point of a liquid with a relatively low boiling point.[1][2][3]

Apparatus:

-

Heating mantle or water bath

-

Round-bottom flask

-

Three-way adapter (distilling head)

-

Thermometer and thermometer adapter

-

Condenser

-

Receiving flask

-

Boiling chips or a magnetic stirrer

-

Clamps and stands

Procedure:

-

Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

-

Place a small volume of this compound (e.g., 5-10 mL) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the three-way adapter. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Begin circulating cold water through the condenser.

-

Gently heat the round-bottom flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distilling head.

-

The temperature will stabilize as the vapor surrounds the thermometer bulb and condensation begins in the condenser. This stable temperature is the boiling point of the liquid.

-

Record the temperature at which a steady distillation rate is achieved.

-

Continue distillation until a small amount of liquid remains in the distilling flask; do not distill to dryness.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Method 2: Thiele Tube Method (Micro Boiling Point Determination)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[4][5]

Apparatus:

-

Thiele tube filled with a high-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Small test tube or melting point capillary tube (sealed at one end)

-

Rubber band or wire to attach the sample tube to the thermometer

-

Bunsen burner or other heat source

Procedure:

-

Attach a small test tube containing a few drops of this compound to the thermometer using a rubber band.

-

Invert a melting point capillary tube (sealed end up) and place it inside the test tube with the this compound.

-

Immerse the thermometer and the attached sample tube into the oil in the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. The design of the tube allows for the circulation of the oil, ensuring even heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Intermolecular Forces and Their Influence on Boiling Point

The boiling point of a substance is a direct reflection of the strength of the intermolecular forces that hold its molecules together in the liquid state.[6][7] For molecules to escape into the vapor phase, sufficient energy must be supplied to overcome these forces. In the case of this compound, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.

-

London Dispersion Forces: These are the weakest type of intermolecular force and arise from temporary, induced dipoles in molecules. They are present in all molecules, and their strength generally increases with the size and surface area of the molecule.[6]

-

Dipole-Dipole Interactions: this compound is a polar molecule due to the significant difference in electronegativity between the carbon, oxygen, and fluorine atoms. The fluorine and oxygen atoms are highly electronegative, drawing electron density away from the carbonyl carbon and the methyl group. This creates a permanent molecular dipole, with a partial negative charge (δ-) on the oxygen and fluorine atoms and a partial positive charge (δ+) on the carbonyl carbon. The electrostatic attraction between the positive end of one molecule and the negative end of another constitutes the dipole-dipole interaction.[6][8]

The presence of the highly electronegative fluorine atom and the carbonyl group leads to a significant dipole moment in this compound, resulting in relatively strong dipole-dipole interactions for a molecule of its size. These forces are stronger than the London dispersion forces alone and are the primary reason for its boiling point of 20-21 °C. It is important to note that despite the presence of a highly electronegative fluorine atom, this compound does not exhibit hydrogen bonding, as the hydrogen atoms are bonded to carbon, not directly to the fluorine or oxygen atoms.[9]

References

- 1. vernier.com [vernier.com]

- 2. Simple Distillation | Lab Procedure | ChemTalk [chemistrytalk.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chymist.com [chymist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

Acetyl Fluoride: A Comprehensive Technical Guide to Molecular Structure and Bonding

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the molecular structure, bonding, and spectroscopic properties of acetyl fluoride (CH₃COF). It synthesizes data from seminal experimental studies, including microwave spectroscopy and gas-phase electron diffraction, alongside computational models. Quantitative data on molecular geometry and vibrational frequencies are presented in structured tables for clarity. Detailed experimental protocols for key structural determination techniques are outlined. This document serves as a core reference for professionals requiring a fundamental understanding of this archetypal acyl fluoride.

Molecular Geometry and Structure

The three-dimensional structure of this compound in the gas phase has been determined with high precision. The primary experimental techniques employed for this purpose are microwave spectroscopy and gas-phase electron diffraction (GED). These methods provide complementary information, with microwave spectroscopy yielding highly accurate rotational constants from which geometry can be inferred, and GED providing direct information about internuclear distances.

The equilibrium conformation of this compound features a planar heavy-atom skeleton (C-C-O-F), with one of the methyl hydrogens eclipsing the C=O double bond.[1]

Quantitative Structural Parameters

The structural parameters of this compound have been extensively measured and calculated. The data presented below are compiled from key experimental studies and are compared with values obtained from modern computational methods.

| Parameter | Value (Microwave Spectroscopy) | Value (Gas Electron Diffraction) | Value (Computational MP2/6-31G)* |

| Bond Lengths (Å) | |||

| r(C=O) | 1.181[2] | 1.185[3] | 1.182 |

| r(C-C) | 1.505[2] | 1.508[3] | 1.506 |

| r(C-F) | 1.348[2] | 1.351[3] | 1.350 |

| r(C-H) (avg.) | 1.088[2] | 1.090 | 1.089 |

| Bond Angles (°) | |||

| ∠(O=C-C) | 128.2[2] | 127.5 | 127.8 |

| ∠(F-C-C) | 110.3[2] | 110.1 | 110.2 |

| ∠(O=C-F) | 121.5 | 122.4 | 122.0 |

| ∠(H-C-H) (avg.) | 109.5[2] | 109.8 | 109.6 |

| Dipole Moment (Debye) | 2.96[1][4] | - | 2.99 |

Bonding and Electronic Structure

The bonding in this compound is defined by the interplay between the carbonyl (C=O) group and the highly electronegative fluorine atom. The carbon atom of the carbonyl group is sp² hybridized, forming sigma (σ) bonds with the methyl carbon, the fluorine atom, and the oxygen atom. The remaining p-orbital on the carbon overlaps with an oxygen p-orbital to form the pi (π) bond.

A defining feature is the strong inductive effect (-I) of the fluorine atom, which withdraws electron density along the C-F and C-C sigma bonds. This effect significantly polarizes the molecule, resulting in a large molecular dipole moment of 2.96 Debye.[1][4]

Caption: Bonding diagram of this compound showing σ/π bonds and the inductive effect.

Spectroscopic Properties

Vibrational Spectroscopy

The vibrational spectrum of this compound is well-characterized. The strong inductive effect of fluorine increases the force constant of the C=O bond, causing its characteristic stretching frequency to be higher than that observed in acetone or acetaldehyde.[5]

| Vibrational Mode | Assignment | Frequency (cm⁻¹) (Gas Phase) |

| ν₁ | C-H asymm. stretch | 3020 |

| ν₂ | C-H symm. stretch | 2955 |

| ν₃ | C=O stretch | 1869 |

| ν₄ | CH₃ asymm. deform. | 1445 |

| ν₅ | CH₃ symm. deform. | 1375 |

| ν₆ | C-F stretch | 1184 |

| ν₇ | CH₃ rock | 1015 |

| ν₈ | C-C stretch | 828 |

| ν₉ | CCO deform. | 610 |

| ν₁₀ | CCF deform. | 430 |

| ν₁₁ | CH₃ torsion | ~200 |

Data compiled from reference[5].

Rotational Spectroscopy and Internal Rotation

Microwave spectroscopy reveals that the methyl (–CH₃) group undergoes internal rotation about the C-C single bond. This rotation is not free but is hindered by a potential energy barrier. The analysis of the splitting of rotational lines into doublets (A and E states) allows for a precise determination of this barrier. For this compound, the threefold barrier (V₃) to internal rotation has been determined to be approximately 1041 cal/mol (4.35 kJ/mol).[1][2]

The logical workflow for determining this barrier from the microwave spectrum is outlined below.

Caption: Workflow for determining the methyl internal rotation barrier via spectroscopy.

Experimental Protocols

Microwave Rotational Spectroscopy

Objective: To determine the rotational constants, dipole moment, and internal rotation barrier of gaseous this compound.

Methodology:

-

Sample Preparation: A sample of this compound is introduced into a high-vacuum sample cell or expanded into a vacuum chamber via a supersonic jet to achieve low pressures (mTorr range) and low temperatures (~2-4 K).[6]

-

Microwave Irradiation: A pulse of microwave radiation is used to polarize the ensemble of molecules.[6] When the pulse ends, the molecules emit a coherent rotational signal known as a Free Induction Decay (FID).

-

Detection: The weak FID signal is detected in the time domain. This signal contains the frequency and decay information of the rotational transitions.

-

Signal Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform. This results in a high-resolution spectrum where transition frequencies can be measured with high accuracy (kHz precision).

-

Spectral Analysis:

-

The observed frequencies are assigned to specific quantum transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ).

-

For determining the dipole moment, a static electric field (Stark effect) is applied, which splits the rotational lines. The magnitude of this splitting is proportional to the dipole moment.[1]

-

The assigned transition frequencies are fitted to a rigid-rotor Hamiltonian to extract the principal rotational constants (A, B, C).

-

Fine splittings due to internal rotation are analyzed with a more complex Hamiltonian to determine the potential barrier (V₃).[2]

-

Gas-Phase Electron Diffraction (GED)

Objective: To determine the internuclear distances (bond lengths) and bond angles of gaseous this compound.

Methodology:

-

Sample Introduction: A continuous, narrow beam of this compound gas is effused from a nozzle into a high-vacuum diffraction chamber.[7][8]

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is directed to intersect the gas jet at a right angle.

-

Scattering: The electrons are elastically scattered by the randomly oriented molecules in the gas jet. The scattering creates an interference pattern.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically a photographic plate, now often a CCD or imaging plate).[8]

-

Data Reduction: The recorded 2D pattern is radially averaged to produce a 1D plot of scattering intensity versus scattering angle (or momentum transfer, s).

-

Structural Refinement:

-

The total scattering intensity is composed of atomic and molecular contributions. The smooth atomic scattering background is modeled and subtracted to isolate the oscillating molecular scattering intensity, which contains the structural information.[7]

-

A theoretical molecular scattering curve is calculated based on an initial guess of the molecular geometry (bond lengths, angles).

-

A least-squares refinement process is used to adjust the structural parameters until the theoretical curve provides the best possible fit to the experimental molecular scattering curve.[3]

-

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. The molecular structures of the acetyl halides - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. This compound [stenutz.eu]

- 5. The infrared spectra and vibrational assignments of the acetyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. pubs.aip.org [pubs.aip.org]

"thermodynamic properties of acetyl fluoride"

An In-depth Technical Guide to the Thermodynamic Properties of Acetyl Fluoride

Introduction

This compound (CH₃COF), an acyl halide, is a key reagent and intermediate in various chemical syntheses.[1][2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessment, reaction modeling, and the development of novel pharmaceuticals and materials. This technical guide provides a comprehensive overview of the core thermodynamic data for this compound, details the experimental and computational methodologies used for their determination, and illustrates the relationships between these properties.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Gas Phase Thermodynamic Properties of this compound

| Property | Symbol | Value | Units | Method | Reference |

| Standard Enthalpy of Formation | ΔfH°gas | -445 ± 2 | kJ/mol | Calorimetry (Cm) | Pritchard and Skinner, 1950[3][4] |

| Standard Enthalpy of Formation | ΔfH°gas | -437.6 | kJ/mol | Calorimetry (Cm) | Carson and Skinner, 1949[3][4] |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | - | [5] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol | - | [5] |

| Ionization Energy | IE | 11.51 ± 0.02 | eV | Photoelectron Spectroscopy (PE) | Chadwick and Katrib, 1974[6] |

Table 2: Liquid Phase Thermodynamic Properties of this compound

| Property | Symbol | Value | Units | Method | Reference |

| Standard Enthalpy of Formation | ΔfH°liquid | -466.39 ± 0.08 | kJ/mol | Calorimetry (Cm) | Pritchard and Skinner, 1950[6][7] |

| Standard Enthalpy of Formation | ΔfH°liquid | -470.3 ± 0.4 | kJ/mol | Calorimetry (Cm) | Pritchard and Skinner, 1950[7] |

| Standard Enthalpy of Formation | ΔfH°liquid | -463 ± 3 | kJ/mol | Calorimetry (Cm) | Carson and Skinner, 1949[7] |

Table 3: Phase Change and Other Properties of this compound

| Property | Symbol | Value | Units | Method | Reference |

| Normal Boiling Point | Tboil | 293 - 295 | K | N/A | Various[4][7][8] |

| Standard Enthalpy of Vaporization | ΔvapH° | 25 ± 2 | kJ/mol | Estimation (E) | Pritchard and Skinner, 1950[4][7] |

| Standard Enthalpy of Vaporization | ΔvapH° | 30 | kJ/mol | Estimation (E) | Carson and Skinner, 1949[4][7] |

| Enthalpy of Vaporization at 266 K | ΔvapH | 14.3 | kJ/mol | N/A | Stephenson and Malanowski, 1987[4][8] |

| Enthalpy of Fusion | ΔfusH° | Data not available | kJ/mol | - | [5] |

Experimental and Computational Methodologies

The determination of the thermodynamic properties of this compound relies on a combination of calorimetric, spectroscopic, and computational techniques.

Calorimetric Determination of Enthalpy of Formation

The standard enthalpy of formation of this compound has been primarily determined through reaction calorimetry, specifically by measuring the heat of hydrolysis. The work by Pritchard and Skinner (1950) provides a reliable methodology.[9][10][11]

Experimental Protocol:

-

Sample Preparation: High-purity this compound is synthesized, for instance, by the reaction of sodium hydrogen difluoride with acetyl chloride in acetic anhydride.[10] The product is purified by distillation, treated to remove any hydrogen fluoride traces, and stored in sealed glass ampoules to prevent reaction with atmospheric moisture.[10]

-

Calorimeter: A reaction calorimeter, such as the one described by Pritchard and Skinner (1950), is used.[9] This setup is designed to accurately measure the heat evolved during a chemical reaction. A thermistor element is typically used to monitor the temperature change with high precision.

-

Reaction: A sealed ampoule containing a known mass of pure liquid this compound is submerged in a large excess of a standard solution, such as 0.2N sodium hydroxide, within the calorimeter.[9]

-

Measurement: The reaction is initiated by breaking the ampoule. The hydrolysis reaction is rapid and exothermic: CH₃COF(l) + 2NaOH(aq) → CH₃COONa(aq) + NaF(aq) + H₂O(l)

-

Data Analysis: The change in temperature of the calorimeter system is meticulously recorded. This temperature change, along with the known heat capacity of the calorimeter and its contents, is used to calculate the observed heat of reaction (Q_obs). Corrections are applied to derive the heat of the purely aqueous hydrolysis, which is then used to calculate the standard enthalpy of formation (ΔfH°) of this compound, referencing known heats of formation for the other reactants and products.[9]

References

- 1. This compound | C2H3FO | CID 11204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 557-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 224. The heat of hydrolysis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. 224. The heat of hydrolysis of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Stability and Decomposition Pathways of Acetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl fluoride (CH₃COF), an important acyl fluoride, exhibits a unique balance of stability and reactivity that makes it a valuable reagent in organic synthesis. However, its utility is intrinsically linked to its stability profile and the pathways through which it decomposes. This technical guide provides a comprehensive overview of the stability of this compound and its primary decomposition routes: thermal decomposition, hydrolysis, and photodissociation. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the decomposition pathways to offer a thorough resource for professionals working with this compound.

Introduction

This compound is the lightest acyl fluoride and serves as a key intermediate in various chemical transformations. Its reactivity is governed by the strong electronegativity of the fluorine atom, which influences the electrophilicity of the carbonyl carbon. While generally more stable than its heavier acyl halide counterparts (acetyl chloride and bromide), this compound is susceptible to decomposition under specific conditions, including exposure to heat, water, and ultraviolet radiation. Understanding these degradation pathways is critical for its effective storage, handling, and application in sensitive synthetic processes, particularly within the pharmaceutical industry where reaction control and purity are paramount.

Thermochemical Stability

The inherent stability of this compound can be understood through its thermochemical properties. The carbon-fluorine bond is the strongest single bond to carbon, contributing significantly to the molecule's overall stability. Key thermochemical data are summarized in Table 1.

Table 1: Thermochemical Data for this compound

| Property | Value | Reference |

| Heat of Hydrolysis (liquid) | -43.24 kcal/mol | [1] |

| Heat of Formation (liquid) | -110.65 kcal/mol | [1] |

| C-F Bond Dissociation Energy | ~93.1 + 0.5 * D(F₂) kcal/mol | [1] |

Decomposition Pathways

This compound primarily decomposes through three main pathways: thermal decomposition, hydrolysis, and photodissociation. Each of these pathways is initiated by different energy inputs and proceeds through distinct mechanisms to yield a variety of products.

Thermal Decomposition

When subjected to high temperatures, this compound undergoes unimolecular decomposition. The primary products of thermal decomposition are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF). The initial and rate-determining step is believed to be the elimination of hydrogen fluoride.

Decomposition Products:

-

Major Products: Carbon Monoxide (CO), Hydrogen Fluoride (HF)

-

Minor Products: Carbon Dioxide (CO₂), and potentially other hydrocarbons depending on the reaction conditions.

Experimental Protocol: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

A common method to study the thermal decomposition of compounds like this compound is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

-

Sample Preparation: A small, precise amount of liquid this compound is introduced into a sample holder.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., Helium) within a pyrolysis unit. This rapid heating ensures that the decomposition is primarily due to thermal energy and not surface-catalyzed reactions.

-

Gas Chromatography (GC): The gaseous decomposition products are immediately swept by the carrier gas into a gas chromatograph. The GC column separates the different products based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, allowing for their identification and quantification.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different decomposition products. The mass spectrum of each peak is compared to a library of known spectra to identify the compounds. The area under each peak is proportional to the amount of that product formed.

Hydrolysis

This compound reacts with water in a hydrolysis reaction to produce acetic acid and hydrogen fluoride. This reaction can be catalyzed by both acids and bases. The uncatalyzed hydrolysis is generally slower than for other acetyl halides due to the strength of the C-F bond.

Overall Reaction: CH₃COF + H₂O → CH₃COOH + HF

The mechanism of hydrolysis for acyl halides can proceed through different pathways, including Sₙ1, Sₙ2, and addition-elimination mechanisms. For this compound in water, an addition-elimination mechanism is plausible, where water acts as a nucleophile attacking the carbonyl carbon.

Experimental Protocol: Kinetic Study of this compound Hydrolysis

The kinetics of this compound hydrolysis can be studied by monitoring the change in concentration of reactants or products over time.

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., a water-miscible organic solvent like acetone to ensure miscibility if needed) is prepared. The reaction is initiated by adding a known amount of water. The reaction is typically carried out in a thermostated vessel to maintain a constant temperature.

-

Monitoring the Reaction:

-

Conductivity: The production of ionic species (H⁺ and F⁻ from HF) will increase the conductivity of the solution. The rate of reaction can be followed by measuring the change in conductivity over time.

-

Titration: Aliquots of the reaction mixture can be taken at various time intervals, and the reaction can be quenched (e.g., by rapid cooling or addition to a non-reactive solvent). The amount of acid produced (acetic acid and HF) can then be determined by titration with a standard base.

-

Spectroscopy: If there are suitable chromophores, UV-Vis or IR spectroscopy can be used to monitor the disappearance of this compound or the appearance of acetic acid. For example, the carbonyl stretching frequency in the IR spectrum is different for this compound and acetic acid.

-

-

Data Analysis: The concentration data at different times are used to determine the rate law and the rate constant for the reaction. By performing the experiment at different temperatures, the activation energy can be calculated from an Arrhenius plot.

Photodissociation

Upon absorption of ultraviolet (UV) radiation, this compound can undergo photodissociation. Theoretical studies suggest that upon excitation, the most probable decomposition pathway is the cleavage of the α-C-C bond.

Primary Photodissociation Channel: CH₃COF + hν → CH₃• + •COF

Experimental Protocol: Photodissociation Dynamics Study

The dynamics of this compound photodissociation can be investigated using techniques like photofragment translational spectroscopy.

-

Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., argon) is expanded through a nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures.

-

Photolysis: The molecular beam is crossed by a pulsed UV laser beam of a specific wavelength (e.g., 248 nm from a KrF excimer laser). The laser light dissociates the this compound molecules.

-

Fragment Detection: The resulting photofragments recoil from the interaction region. After traveling a known distance, they are ionized by another laser and detected by a mass spectrometer (often a time-of-flight mass spectrometer).

-

Data Analysis: The arrival times and positions of the fragments at the detector provide information about their mass, velocity, and angular distribution. This data can be used to determine the kinetic energy release, the branching ratios of different dissociation channels, and the bond dissociation energies.

Summary of Quantitative Data

The following tables summarize the available quantitative data regarding the stability and decomposition of this compound and related compounds.

Table 2: Kinetic Data for Reactions of this compound and Related Compounds

| Reaction | Rate Constant (k) or Parameter | Temperature (K) | Conditions | Reference |

| Unimolecular Decomposition of FC(O)OCH₃ | k = (5.3 ± 0.5) × 10¹⁵ exp[−(246 ± 10 kJ mol⁻¹/RT)] s⁻¹ | 453 - 733 | Gas phase | [1] |

| Bimolecular Reaction of FC(O)OCH₃ | k = (1.6 ± 0.5) × 10¹¹ exp[−(148 ± 10 kJ mol⁻¹/RT)] s⁻¹(mol/L)⁻¹ | 453 - 733 | Gas phase | [1] |

| Unimolecular Decomposition of FC(O)OCH₂CH₃ | k = (2.06 ± 0.09) × 10¹³ exp[−(169 ± 6 kJ mol⁻¹/RT)] s⁻¹ | Not specified | Gas phase | [1] |

Note: Data for this compound itself is limited; data for related fluoroformates are provided for comparison.

Conclusion

This compound is a relatively stable acyl halide, a property attributed to the high strength of the carbon-fluorine bond. However, it is susceptible to decomposition via thermal, hydrolytic, and photochemical pathways. Thermal decomposition is initiated by HF elimination, while hydrolysis likely proceeds through an addition-elimination mechanism. Photodissociation is dominated by C-C bond cleavage. A comprehensive understanding of these decomposition routes and their kinetics is essential for the effective and safe use of this compound in research and industrial applications. Further experimental and computational studies are warranted to provide more detailed quantitative data and to fully elucidate the intricate mechanisms of its decomposition.

References

An In-depth Technical Guide to the Basicity and Electrophilicity of Acetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl fluoride (CH₃COF), the lightest acyl fluoride, serves as a pivotal reagent and intermediate in organic synthesis. Its reactivity is governed by the inherent chemical properties of its carbonyl group, specifically its basicity and electrophilicity. This technical guide provides a comprehensive examination of these fundamental characteristics, integrating quantitative data, detailed experimental methodologies, and theoretical insights. A thorough understanding of the basicity of the carbonyl oxygen and the electrophilic nature of the carbonyl carbon is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic strategies in pharmaceutical and materials science. This document consolidates available data on the proton affinity, reaction kinetics, and computational indices of this compound, presenting it in a structured format to facilitate its application in research and development.

Basicity of this compound

The basicity of this compound is primarily attributed to the lone pairs of electrons on the carbonyl oxygen atom, which can act as a proton acceptor. The most common measure of gas-phase basicity is the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction.

Quantitative Basicity Data

Experimental determination of the gas-phase proton affinity of this compound has been a subject of interest in physical organic chemistry. Ion cyclotron resonance studies have provided a reliable value for this fundamental property.

| Parameter | Value | Method | Reference |

| Proton Affinity (PA) | 178 ± 2 kcal/mol | Ion Cyclotron Resonance | [1] |

The proton affinity of this compound is notably lower than that of acetone (PA = 194.0 kcal/mol), indicating that the fluorine atom significantly reduces the basicity of the carbonyl oxygen. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which decreases the electron density on the carbonyl oxygen, making it a weaker proton acceptor.

Electrophilicity of this compound

The electrophilicity of this compound is centered at the carbonyl carbon, which is susceptible to attack by nucleophiles. This property is fundamental to its role as an acylating agent in a wide array of chemical transformations. The reactivity of this compound is a balance between the inductive effect of the fluorine atom, which increases the partial positive charge on the carbonyl carbon, and the resonance effect, where the fluorine lone pairs can donate electron density to the carbonyl group.

Quantitative Electrophilicity Data

For instance, the hydrolysis of this compound has been studied, and its rate constant provides a benchmark for its electrophilicity towards a weak nucleophile like water.

| Reaction | Solvent | Temperature (°C) | k F /k Cl Ratio | Reference |

| Hydrolysis | Water | 0.0 | 2.1 x 10⁻² | [2] |

| Hydrolysis | 75% Acetone | 25.0 | 1.3 x 10⁻⁴ | [2] |

These ratios, comparing the rate of hydrolysis of this compound (kF) to that of acetyl chloride (kCl), clearly demonstrate that this compound is significantly less reactive than acetyl chloride. This is attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion and the stronger carbon-fluorine bond that needs to be broken in the transition state.

While a specific Mayr's electrophilicity parameter (E) for this compound has not been experimentally determined, computational methods based on Density Functional Theory (DFT) can be employed to calculate electrophilicity indices. These indices provide a theoretical measure of the electrophilic character of a molecule.

Experimental Protocols

Determination of Gas-Phase Basicity by Ion Cyclotron Resonance (ICR) Spectroscopy

Objective: To experimentally measure the proton affinity of a molecule in the gas phase.

Methodology:

-

Ion Generation and Trapping: The molecule of interest (e.g., this compound) and a reference base with a known proton affinity are introduced into the high-vacuum chamber of an ICR spectrometer. Ions are generated by electron impact and trapped in a magnetic field.

-

Proton Transfer Equilibrium: The trapped ions are allowed to undergo proton transfer reactions with neutral molecules of the sample and the reference base. The equilibrium constant for the proton transfer reaction is determined by measuring the relative abundances of the protonated species.

-

Data Analysis: The Gibbs free energy change (ΔG°) for the proton transfer reaction is calculated from the equilibrium constant. The proton affinity of the sample can then be determined relative to the known proton affinity of the reference base.

Kinetic Analysis of this compound Solvolysis

Objective: To determine the rate constant for the reaction of this compound with a solvent (e.g., water or an alcohol/water mixture).

Methodology:

-

Reaction Setup: A solution of this compound of known concentration is prepared in the desired solvent system. The reaction is maintained at a constant temperature using a thermostatic bath.

-

Monitoring the Reaction: The progress of the reaction can be monitored by various techniques:

-

Conductivity: As the reaction produces hydrofluoric acid, the conductivity of the solution will increase over time. A conductivity probe can be used to measure this change.

-

Spectroscopy (NMR or IR): The disappearance of the this compound signal or the appearance of the product signals can be monitored over time using ¹⁹F NMR or IR spectroscopy.

-

Titration: Aliquots of the reaction mixture can be taken at different time intervals and the amount of acid produced can be determined by titration with a standard base.

-

-

Data Analysis: The rate constant (k) is determined by plotting the concentration of this compound (or a related property) as a function of time and fitting the data to the appropriate rate law (typically pseudo-first-order for solvolysis).

Signaling Pathways and Logical Relationships

The reactivity of this compound in nucleophilic acyl substitution reactions can be depicted through a general mechanistic pathway. This pathway highlights the key steps of nucleophilic attack and leaving group departure.

Caption: Nucleophilic acyl substitution of this compound.

The logical relationship between the structural features of this compound and its reactivity can be summarized as follows:

Caption: Structure-reactivity relationship in this compound.

Conclusion

This technical guide has provided a detailed overview of the basicity and electrophilicity of this compound. The proton affinity of 178 ± 2 kcal/mol quantitatively establishes its basicity, which is significantly attenuated by the electron-withdrawing fluorine atom. While less electrophilic than other acetyl halides, this compound remains a versatile acylating agent due to its favorable handling properties and sufficient reactivity. The provided experimental protocols offer a foundation for further quantitative studies on its reaction kinetics. The interplay of inductive and resonance effects, as depicted in the logical diagrams, is key to understanding its chemical behavior. For professionals in drug development and scientific research, a firm grasp of these core principles is essential for the rational design of synthetic routes and the development of novel chemical entities.

References

The Genesis of a Reactive Intermediate: A Technical Guide to the Historical Discovery and Synthesis of Acetyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl fluoride (CH₃COF), a highly reactive acyl fluoride, serves as a valuable intermediate in organic synthesis, particularly in acylation reactions where selectivity and controlled reactivity are paramount. Its unique properties, stemming from the high electronegativity of the fluorine atom, render it a compelling alternative to the more common acetyl chloride. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this compound, offering a comparative analysis of key protocols and their underlying mechanisms. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for seminal and contemporary syntheses are provided.

Historical Perspective: The Dawn of Organofluorine Chemistry

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound has evolved significantly from the early halogen exchange reactions to more efficient and milder modern techniques. This section provides a comparative overview of key synthetic routes.

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Historical: Swarts-type Reaction | Acetyl chloride, Metal fluoride (e.g., AgF, Hg₂F₂, SbF₃) | Typically neat or in a non-reactive solvent | Heating required | Variable | Moderate to Good | [1][3][4] |

| Classic: Acetic Anhydride & HF | Acetic anhydride, Hydrogen fluoride | Neat | Not specified | Not specified | Not specified | [5] |

| Modern: DAST | Acetic acid, DAST | Dichloromethane | -78 to RT | 2 h | Good to Excellent | [6] |

| Modern: Deoxo-Fluor® | Acetic acid, Deoxo-Fluor® | Dichloromethane | 0 to RT | Overnight | Good to Excellent | [7][8] |

| Modern: XtalFluor-E® | Acetic acid, XtalFluor-E®, NaF (cat.) | Ethyl acetate | Room Temperature | Not specified | 36-99 | [9] |

Experimental Protocols

Historical Synthesis: Swarts-type Halogen Exchange

This protocol is a generalized representation of the Swarts reaction as it would be applied to the synthesis of this compound.

Materials:

-

Acetyl chloride (1.0 eq)

-

Anhydrous silver(I) fluoride (AgF) (1.2 eq)

-

Dry reaction vessel with a reflux condenser and a collection flask cooled in an ice bath.

Procedure:

-

In a dry reaction vessel, combine acetyl chloride and silver(I) fluoride.

-

Gently heat the mixture to initiate the reaction. The volatile this compound will begin to distill.

-

Collect the distillate in a cooled collection flask. The boiling point of this compound is 20-21 °C.

-

The reaction is driven to completion by the precipitation of silver chloride.

-

The collected this compound may be further purified by redistillation.

Classic Synthesis: From Acetic Anhydride and Hydrogen Fluoride

This method is a well-established route to this compound.[5]

Materials:

-

Acetic anhydride (1.0 eq)

-

Anhydrous hydrogen fluoride (HF) (1.0 eq)

-

A suitable corrosion-resistant reaction vessel (e.g., made of copper or polyethylene).

Procedure:

-

In a corrosion-resistant reaction vessel, carefully add acetic anhydride.

-

Slowly introduce anhydrous hydrogen fluoride to the acetic anhydride with cooling and stirring. The reaction is exothermic.

-

The reaction produces this compound and acetic acid as a byproduct.

-

Due to the low boiling point of this compound, it can be isolated by fractional distillation from the reaction mixture.

Modern Synthesis: Using Diethylaminosulfur Trifluoride (DAST)

DAST is a versatile and widely used reagent for the conversion of carboxylic acids to acyl fluorides.[6]

Materials:

-

Acetic acid (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

Dissolve acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The reaction can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

The this compound can be isolated by careful distillation of the solvent.

Modern Synthesis: Using Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)

Deoxo-Fluor® is a more thermally stable alternative to DAST.[7][8]

Materials:

-

Acetic acid (1.0 eq)

-

Deoxo-Fluor® (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Standard laboratory glassware under an inert atmosphere.

Procedure:

-

Dissolve acetic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation.

Reaction Mechanisms and Visualizations

The modern synthesis of this compound from carboxylic acids using deoxyfluorinating reagents like DAST and Deoxo-Fluor® proceeds through a common mechanistic pathway. The carboxylic acid is first activated by the fluorinating agent, forming a reactive intermediate which then undergoes nucleophilic attack by a fluoride ion to yield the acyl fluoride.

Caption: General mechanism for the deoxyfluorination of carboxylic acids.

This diagram illustrates the key steps in the conversion of a carboxylic acid to an acyl fluoride using a modern deoxyfluorinating agent. The carboxylic acid is first activated, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by a fluoride ion, leading to the formation of the desired acyl fluoride and byproducts.

Conclusion

The journey of this compound from its likely inception through a Swarts-type reaction to the sophisticated and mild synthetic methods available today mirrors the broader advancements in organic fluorine chemistry. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, substrate tolerance, and available reagents. The detailed protocols and comparative data presented in this guide offer a solid foundation for making informed decisions in the synthesis and application of this versatile acylating agent. The continued development of new fluorinating reagents promises to further refine the synthesis of this compound, enhancing its accessibility and utility in the creation of novel molecules.

References

- 1. byjus.com [byjus.com]

- 2. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 3. scienceinfo.com [scienceinfo.com]

- 4. Swarts Reaction [unacademy.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Acyl fluoride synthesis by fluorination [organic-chemistry.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Use of Acetyl Fluoride as an Acetylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl fluoride (CH₃COF) is a highly reactive and versatile acetylating agent used in organic synthesis. It offers distinct advantages over more common reagents like acetyl chloride and acetic anhydride, including increased reactivity in certain applications and different selectivity profiles. These notes provide an overview of its applications, comparative data, and detailed experimental protocols for its use in the acetylation of various functional groups.

Advantages of this compound

This compound possesses unique properties that make it a valuable tool in the synthetic chemist's arsenal:

-

High Reactivity: The high electronegativity of the fluorine atom polarizes the carbonyl bond, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Reduced Steric Hindrance: The small size of the fluoride ion can be advantageous in reactions with sterically hindered substrates.

-

Unique Selectivity: In some cases, this compound can offer different chemoselectivity compared to other acetylating agents.

-

Fewer Side Reactions: The stability of the fluoride ion as a leaving group can lead to cleaner reactions with fewer byproducts compared to reactions with acetyl chloride, which can generate corrosive HCl.[1]

Applications in Organic Synthesis

This compound is a potent reagent for the acetylation of a wide range of nucleophiles, including alcohols, amines, and aromatic compounds.

Acetylation of Alcohols and Phenols

The esterification of alcohols and phenols is a fundamental transformation in organic synthesis. This compound can efficiently acetylate these functional groups to form the corresponding acetate esters.

Comparative Data for Acetylation of Benzyl Alcohol: